(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride is a chiral compound that features a pyrrolidine ring substituted with an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Oxan-4-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with an oxan-4-ylmethyl halide under basic conditions.
Resolution of Enantiomers: The chiral center in the pyrrolidine ring necessitates the resolution of enantiomers, which can be achieved using chiral chromatography or crystallization techniques.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated systems for enantiomeric resolution and salt formation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxan-4-ylmethyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydroxylated derivatives.
Substitution: Various N-substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.
1-(Oxan-4-ylmethyl)pyrrolidin-3-amine: The non-chiral version of the compound.
N-Substituted Pyrrolidines: Compounds with different substituents at the nitrogen atom of the pyrrolidine ring.
Uniqueness
(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNTODPKFTWAK-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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